L-LEUCINE-N-FMOC (15N)
Description
Significance of Stable Isotope Enrichment in Contemporary Biochemical Research
Stable isotope enrichment involves the use of molecules in which the natural abundance of a particular stable isotope has been increased. wikipedia.org This technique allows researchers to "tag" and trace specific molecules through intricate biological processes without altering their chemical properties. fiveable.me The most commonly used stable isotopes in biochemical research include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). fiveable.me
The application of stable isotope labeling is vast and has revolutionized several fields:
Metabolomics: It plays a crucial role in elucidating metabolic pathways and fluxes. By introducing stable isotope-labeled compounds, scientists can monitor their transformation and distribution, providing a dynamic view of cellular metabolism. wikipedia.orgsilantes.com
Proteomics: Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) utilize isotopically labeled amino acids to quantify differences in protein abundance between different cell populations. fiveable.mecreative-proteomics.com
Structural Biology: Isotope enrichment is fundamental to nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for determining the three-dimensional structures of proteins and other biomolecules. wikipedia.orgsilantes.com
Gene Expression Analysis: Labeled nucleotides can be used to quantify changes in gene expression levels under various conditions, offering insights into gene regulation. silantes.com
The ability to introduce these isotopic labels with high precision into specific molecules is key to the success of these research endeavors.
The Role of L-Leucine-N-FMOC (¹⁵N) as a Precision Probe in Complex Biological Systems
L-Leucine-N-FMOC (¹⁵N) is a specialized, isotopically labeled amino acid that serves as a powerful tool in the synthesis of peptides and proteins for detailed structural and functional analysis. isotope.comckisotopes.com This compound consists of the amino acid L-leucine where the nitrogen atom of the alpha-amino group is the stable isotope ¹⁵N. The amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group, a common protecting group in solid-phase peptide synthesis (SPPS). wikipedia.org
The strategic importance of L-Leucine-N-FMOC (¹⁵N) lies in its ability to introduce a ¹⁵N label at a specific leucine (B10760876) residue within a peptide or protein sequence. This site-specific labeling is invaluable for:
Biomolecular NMR: The ¹⁵N label acts as a sensitive nucleus for NMR experiments, helping to resolve complex spectra and provide detailed information about the local environment of the leucine residue. isotope.comckisotopes.com
Mass Spectrometry-based Proteomics: Peptides synthesized with L-Leucine-N-FMOC (¹⁵N) can be used as internal standards for the precise quantification of proteins in complex biological samples. isotope.comisotope.com
The Fmoc protecting group is crucial for the controlled, stepwise addition of amino acids during peptide synthesis. wikipedia.org It is stable under a variety of reaction conditions but can be easily removed with a mild base, such as piperidine (B6355638), allowing for the sequential elongation of the peptide chain. wikipedia.orgiris-biotech.de
Fundamental Principles of ¹⁵N Nuclear Spin and its Application in Biomolecular Studies
Nuclear magnetic resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. fiveable.me The fundamental principle lies in the concept of nuclear spin, an intrinsic quantum mechanical property of nuclei with an odd number of protons or neutrons. fiveable.metechnologynetworks.com
The most abundant isotope of nitrogen, ¹⁴N, has a nuclear spin of 1, which results in a quadrupole moment that leads to broad and often undetectable NMR signals. In contrast, the stable isotope ¹⁵N has a nuclear spin of 1/2, similar to a proton (¹H). wikipedia.org This property makes ¹⁵N NMR-active and results in sharper, more easily interpretable spectral lines, which is highly advantageous for high-resolution structural studies. wikipedia.org
When placed in a strong external magnetic field, the nuclear spins of ¹⁵N atoms align either parallel or antiparallel to the field, creating two distinct energy levels. technologynetworks.comprocess-nmr.com The energy difference between these states is directly proportional to the strength of the magnetic field. technologynetworks.com By applying radiofrequency pulses at a specific frequency, known as the Larmor frequency, transitions between these energy states can be induced. fiveable.me The absorption and subsequent re-emission of energy during this process are detected and form the basis of the NMR spectrum.
The precise resonance frequency of a ¹⁵N nucleus is highly sensitive to its local chemical environment. This sensitivity, known as the chemical shift, allows researchers to distinguish between different nitrogen atoms within a molecule. In biomolecular NMR, ¹⁵N labeling of proteins, often in combination with ¹³C labeling, is a cornerstone for:
Structure Determination: By analyzing the correlations between the spins of ¹⁵N, ¹³C, and ¹H nuclei, it is possible to determine the three-dimensional structure of a protein in solution.
Dynamics Studies: NMR can provide information about the flexibility and motion of different parts of a protein, which is crucial for understanding its function.
Interaction Mapping: Changes in the NMR spectrum upon the addition of a binding partner can be used to identify the specific residues involved in the interaction.
Despite its advantages, ¹⁵N NMR suffers from low sensitivity due to the low natural abundance of ¹⁵N (0.36%) and its low gyromagnetic ratio. wikipedia.org Therefore, isotopic enrichment of proteins with ¹⁵N is essential for most biomolecular NMR studies. wikipedia.org Techniques like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) are also employed to enhance the signal resolution. wikipedia.org
| Property | ¹H | ¹³C | ¹⁵N |
| Nuclear Spin (I) | 1/2 | 1/2 | 1/2 |
| Natural Abundance (%) | 99.98 | 1.11 | 0.37 |
| **Gyromagnetic Ratio (γ) (10⁶ rad T⁻¹ s⁻¹) ** | 267.522 | 67.2828 | -27.126 |
| NMR Frequency at 11.7 T (MHz) | 500 | 125.7 | 50.7 |
Properties
Molecular Weight |
354.41 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Advanced Synthetic Methodologies for L Leucine N Fmoc 15n Derivatization
Strategies for Isotopic (¹⁵N) Incorporation into Leucine (B10760876) Residues
The introduction of the ¹⁵N isotope into the L-leucine molecule can be achieved through various synthetic routes, primarily categorized into chemical and biological methods. Biological methods, leveraging cellular machinery, are often preferred for their stereospecificity, yielding the desired L-isomer directly.
The regiospecific incorporation of ¹⁵N into the α-amino group of leucine relies on the selection of an appropriate ¹⁵N-containing precursor. A common and efficient strategy involves the use of ¹⁵N-labeled ammonium (B1175870) salts, such as [¹⁵N]ammonium sulfate (B86663) or [¹⁵N]ammonium chloride, as the sole nitrogen source in a microbial or enzymatic synthesis.
One prominent approach utilizes glutamic acid-producing bacteria, such as Corynebacterium glutamicum. nih.gov These microorganisms can be cultured in a medium where the standard nitrogen source is replaced with a ¹⁵N-labeled equivalent. By providing a specific carbon precursor for leucine, α-ketoisocaproate, the bacteria's biosynthetic pathways are directed towards the production of L-[¹⁵N]leucine. nih.gov This microbial synthesis method has been shown to be highly effective, achieving significant yields and high levels of isotopic enrichment. nih.gov
Another key precursor for ¹⁵N-labeling is the corresponding α-keto acid of leucine, α-ketoisocaproate. This precursor can be used in enzymatic reactions to introduce the ¹⁵N-labeled amino group. The branched-chain amino acids, including leucine, can serve as precursors for the de novo synthesis of other amino acids like glutamine and alanine (B10760859) in biological systems. nih.gov
| ¹⁵N-Labeled Precursor | Synthetic Approach | Key Features |
|---|---|---|
| [¹⁵N]Ammonium Sulfate | Microbial Synthesis (Corynebacterium glutamicum) | Serves as the primary nitrogen source for bacterial growth and amino acid biosynthesis. nih.gov |
| [¹⁵N]Ammonium Chloride | Enzymatic Synthesis | Provides the ¹⁵N-amino group for reductive amination of the corresponding α-keto acid. iaea.orgresearchgate.net |
| L-[¹⁵N]Alanine | In vivo metabolic studies | Used to trace the transfer of nitrogen between amino acids. nih.gov |
| L-[2-¹⁵N]Glutamine | In vivo metabolic studies | Used as a tracer to study glutamine metabolism and its relationship with leucine. nih.gov |
Enzymatic methods offer a highly specific and efficient alternative for the synthesis of L-[¹⁵N]leucine. These methods typically employ amino acid dehydrogenases, which catalyze the reversible reductive amination of α-keto acids. Leucine dehydrogenase (LeuDH) is a key enzyme in this process, utilizing the corresponding α-keto acid of leucine (α-ketoisocaproate) and a ¹⁵N-labeled ammonium source. iaea.orgresearchgate.net
The reaction requires a nicotinamide (B372718) cofactor, typically NADH, which is oxidized to NAD+ during the amination. To make the process economically viable, a cofactor regeneration system is often coupled to the primary reaction. researchgate.net A common system involves the use of glucose dehydrogenase (GDH) and glucose, which reduces NAD+ back to NADH. researchgate.netresearchgate.net This coupled enzymatic system allows for the continuous synthesis of the desired ¹⁵N-labeled amino acid with high efficiency. Reaction efficiencies for the enzymatic synthesis of ¹⁵N-labeled amino acids have been reported to be between 80 and 95%. researchgate.net
The general scheme for the enzymatic synthesis is as follows: α-ketoisocaproate + ¹⁵NH₄⁺ + NADH ⇌ L-[¹⁵N]leucine + NAD⁺ + H₂O
This enzymatic approach is advantageous as it is stereospecific, producing only the L-isomer, and avoids the harsh reaction conditions and potential side products associated with some chemical synthesis methods. researchgate.net
Optimized FMOC Protection Protocols for ¹⁵N-Leucine
Once L-[¹⁵N]leucine has been synthesized, the α-amino group must be protected to allow for its use in solid-phase peptide synthesis (SPPS). The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group due to its stability under acidic conditions and its facile removal with a mild base, such as piperidine (B6355638). researchgate.netcreative-peptides.com
In solution-phase synthesis, the Fmoc group is introduced by reacting L-[¹⁵N]leucine with an Fmoc-donating reagent in an appropriate solvent. The most common reagent for this purpose is 9-fluorenylmethyl chloroformate (Fmoc-Cl). The reaction is typically carried out under Schotten-Baumann conditions, in a biphasic system of an organic solvent and an aqueous alkaline solution.
However, the use of Fmoc-Cl can lead to the formation of dipeptide impurities. nih.gov An alternative and often preferred reagent is N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). This reagent is generally more stable and less prone to side reactions, leading to a cleaner product. The reaction is typically performed in a mixture of an organic solvent like dioxane or acetone (B3395972) and an aqueous sodium bicarbonate or sodium carbonate solution.
For challenging Fmoc-deprotection in solution, alternative bases to the standard piperidine, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), have been successfully employed. researchgate.net
While the Fmoc protection of the free amino acid is typically performed in solution, the principles of Fmoc chemistry are central to solid-phase peptide synthesis (SPPS). In SPPS, the C-terminus of the first Fmoc-protected amino acid is attached to a solid support (resin). creative-peptides.com The synthesis of a peptide then proceeds by the sequential addition of Fmoc-protected amino acids.
Each cycle of amino acid addition involves two key steps:
Deprotection: The Fmoc group is removed from the N-terminus of the growing peptide chain, typically using a solution of 20% piperidine in a solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). researchgate.netmdpi.com Alternative deprotection reagents like 4-methylpiperidine (B120128) (4MP) and piperazine (B1678402) (PZ) have also been investigated. mdpi.com
Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly liberated N-terminus of the peptide chain.
The efficiency of both the deprotection and coupling steps is crucial for the synthesis of high-quality peptides. The deprotection kinetics can be influenced by the specific amino acid residue. mdpi.com
Chromatographic and Spectroscopic Validation of Isotopic Purity and Enrichment Levels
Following the synthesis and purification of L-LEUCINE-N-FMOC (¹⁵N), it is imperative to verify its chemical purity, isotopic purity, and the level of ¹⁵N enrichment. A combination of chromatographic and spectroscopic techniques is employed for this comprehensive analysis.
Chromatographic methods , such as High-Performance Liquid Chromatography (HPLC), are used to assess the chemical purity of the final product. By comparing the retention time of the synthesized compound to a known standard, and by analyzing the peak purity, the presence of any unreacted starting materials or side products can be determined. HPLC with fluorescence detection is a sensitive method for the analysis of amino acids after derivatization. mdpi.com
Spectroscopic methods are essential for confirming the isotopic labeling and quantifying the enrichment.
Mass Spectrometry (MS) is a primary tool for determining isotopic enrichment. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used. nih.govresearchgate.net The mass spectrum of the ¹⁵N-labeled compound will show a mass shift of +1 compared to the unlabeled compound due to the incorporation of the heavier isotope. By analyzing the isotopic distribution of the molecular ion peak, the percentage of ¹⁵N enrichment can be accurately calculated. nih.gov Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is another powerful technique for analyzing labeled peptides and proteins to confirm isotope incorporation. nih.gov
| Technique | Parameter Assessed | Key Findings/Applications |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Chemical Purity | Separates the target compound from impurities, allowing for quantification of purity. nih.govmdpi.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Isotopic Enrichment | Measures the mass-to-charge ratio of the compound and its fragments to determine the level of ¹⁵N incorporation. nih.govnih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Isotopic Enrichment and Purity | Combines the separation power of HPLC with the detection capabilities of MS for comprehensive analysis. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry | Isotopic Incorporation in Peptides | Rapidly evaluates the fidelity of specific ¹⁵N-amino acid incorporation into peptides. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Confirmation and Isotopic Labeling | Provides detailed structural information and directly confirms the presence of the ¹⁵N isotope. nih.gov |
High-Performance Liquid Chromatography for Purification and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the purification of L-LEUCINE-N-FMOC (15N) and the accurate assessment of its chemical purity. The goal is to separate the target compound from any impurities that may have arisen during synthesis.
Detailed Research Findings: The purity of Fmoc-amino acids is critical, as impurities can negatively impact peptide synthesis, leading to lower yields and challenging purification of the final peptide. merckmillipore.com HPLC methods are optimized to separate the desired L-LEUCINE-N-FMOC (15N) product from common synthesis-related impurities. These can include:
Free L-Leucine (15N): Unreacted starting material.
Di- and Tripeptides: Formed by the premature removal of the Fmoc group and subsequent coupling.
Side-chain Unprotected Fmoc-amino acid: Impurities arising from incomplete protection steps. merckmillipore.com
Enantiomeric impurities (D-isomer): While standard HPLC may not separate enantiomers, specialized chiral columns can be used to determine enantiomeric purity. merckmillipore.com
Reverse-phase HPLC (RP-HPLC) is the most common mode used for this analysis. The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. A gradient elution, typically using a mixture of water and an organic solvent like acetonitrile, often with an acid modifier like trifluoroacetic acid (TFA), is employed to achieve optimal separation. Purity levels are typically expected to be at or above 98%. isotope.com
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Reverse-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Separates compounds based on hydrophobicity. |
| Mobile Phase A | 0.1% TFA in Water | Aqueous component of the mobile phase. |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | Organic component for eluting hydrophobic compounds. |
| Gradient | 5% to 95% B over 20-30 minutes | Ensures elution of all components with good resolution. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 254 nm or 265 nm | Detects the fluorenyl group of the Fmoc moiety. caymanchem.comgoogle.com |
| Purity Specification | ≥98% | Ensures suitability for peptide synthesis. merckmillipore.com |
Mass Spectrometry for Isotopic Enrichment and Integrity Validation
Detailed Research Findings: The primary method for confirming isotopic enrichment is the determination of the compound's molecular weight. The ¹⁵N isotope is one mass unit heavier than the more abundant ¹⁴N isotope. Therefore, the successful synthesis of L-LEUCINE-N-FMOC (15N) results in a monoisotopic mass that is one Dalton (Da) higher than its unlabeled counterpart. sigmaaldrich.com High-resolution mass spectrometry (HRMS), using techniques like Orbitrap or Time-of-Flight (TOF) analysis, can measure this mass difference with high precision, confirming the presence of the label. nih.govnih.gov
| Analyte | Chemical Formula | Monoisotopic Mass (Da) | Mass Shift (Δm) |
|---|---|---|---|
| Fmoc-L-Leucine (Unlabeled) | C₂₁H₂₃NO₄ | 353.16 | N/A |
| L-LEUCINE-N-FMOC (15N) | C₂₁H₂₃¹⁵NO₄ | 354.16 | +1.00 |
NMR Spectroscopy for Structural Homogeneity and Label Distribution Confirmation
Detailed Research Findings: While ¹H and ¹³C NMR are standard for structural confirmation, ¹⁵N NMR spectroscopy is particularly valuable for isotopically labeled compounds. wikipedia.org The ¹⁵N nucleus has a spin of ½, which results in sharper NMR signals compared to the quadrupolar ¹⁴N nucleus. wikipedia.org The low natural abundance (0.36%) and lower gyromagnetic ratio of ¹⁵N make it challenging to detect without isotopic enrichment. wikipedia.org Therefore, the presence of a strong signal in the ¹⁵N NMR spectrum is direct evidence of successful labeling.
To precisely confirm the label's location, two-dimensional NMR experiments like ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) are used. This experiment correlates the ¹⁵N nucleus with the proton directly attached to it. For L-LEUCINE-N-FMOC (15N), a single cross-peak will be observed in the HSQC spectrum, corresponding to the correlation between the ¹⁵N atom and the alpha-amino proton (N-H). This unequivocally confirms that the label is at the intended position. The chemical shift of the ¹⁵N signal also provides information about its chemical environment, confirming the presence of the Fmoc protecting group. nih.govsigmaaldrich.com
| NMR Technique | Information Obtained | Expected Result for L-LEUCINE-N-FMOC (15N) |
|---|---|---|
| ¹H NMR | Proton environment and overall structure | Characteristic signals for leucine side chain, alpha-proton, and Fmoc group protons. |
| ¹³C NMR | Carbon backbone structure | Signals corresponding to all 21 carbon atoms in their expected chemical shift regions. |
| ¹⁵N NMR (1D) | Direct evidence of isotopic enrichment | A single, sharp signal in the amide region of the spectrum. wikipedia.org |
| ¹H-¹⁵N HSQC | Confirmation of label position | A single correlation peak between the alpha-amino proton and the ¹⁵N nucleus. |
L Leucine N Fmoc 15n in Engineered Peptide and Protein Assembly
Integration into Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) using 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is the predominant method for chemically synthesizing peptides. altabioscience.comnih.govcreative-peptides.com The process involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. gyrosproteintechnologies.com L-LEUCINE-N-FMOC (¹⁵N) is readily incorporated into this workflow in the same manner as its unlabeled counterpart.
Coupling Efficiency and Stereochemical Fidelity of ¹⁵N-FMOC-Leucine Incorporation
Key factors influencing coupling efficiency include:
Steric Hindrance: Leucine (B10760876), being a sterically hindered amino acid, can sometimes present coupling challenges, particularly when coupled to another bulky residue.
Coupling Reagents: The choice of activating agent is crucial. High-efficiency coupling reagents such as HBTU/HOBt or HATU are commonly used to drive the reaction to completion.
Reaction Conditions: Factors like solvent, temperature, and reaction time must be optimized to ensure high coupling yields.
Stereochemical Fidelity: A critical aspect of peptide synthesis is the maintenance of stereochemical integrity, as racemization can lead to diastereomeric impurities that are difficult to separate and can affect the biological activity of the peptide. The use of urethane-based protecting groups like Fmoc is known to suppress racemization during the activation and coupling steps. nih.gov Studies on the loading of Fmoc-L-Leu onto sulfamyl-based resins have reported a low extent of racemization, around 0.3%. sigmaaldrich.com While specific data for the ¹⁵N-labeled version is not extensively published, the isotopic substitution is not anticipated to increase the risk of racemization. Chiral purity is typically verified post-synthesis using techniques like chiral chromatography interfaced with mass spectrometry. nih.gov
Table 1: Factors Affecting Coupling and Stereochemical Fidelity in SPPS
| Factor | Impact on Coupling Efficiency | Impact on Stereochemical Fidelity (Racemization) | Mitigation Strategies |
|---|---|---|---|
| Amino Acid Steric Hindrance | Can lower coupling rates and yields, especially for bulky residues like Leucine. | Can increase racemization risk with prolonged activation times. | Use stronger coupling reagents (e.g., HATU); double coupling; increase reaction time. |
| Coupling Reagents | Different reagents (e.g., HBTU, HATU, DIC/Oxyma) offer varying activation speeds and efficiencies. | Some reagents can increase racemization risk. Additives like HOBt or Oxyma are used to suppress it. researchgate.net | Select appropriate reagent for the specific coupling; use racemization-suppressing additives. |
| Reaction Conditions | Solvent polarity, temperature, and concentration affect reaction kinetics. | Higher temperatures and prolonged pre-activation can increase racemization. | Optimize solvent (e.g., DMF); control temperature; minimize pre-activation time. |
| Protecting Groups | The Fmoc group is designed to prevent racemization of the protected amino acid during coupling. | Generally low risk with urethane-type protecting groups like Fmoc. nih.gov | Use of standard Fmoc-protected amino acids. |
Optimized Resin Loading and Cleavage Conditions for Labeled Peptides
Resin Loading: The first step in SPPS is the attachment of the C-terminal amino acid to the solid support. The loading capacity, expressed in mmol/g, is a critical parameter for calculating the required amounts of subsequent reagents. peptide.com For resins like Wang or 2-chlorotrityl, the Fmoc-protected amino acid is activated and coupled to the resin's functional groups. The loading of Fmoc-L-leucine has been shown to be efficient on various resins. nih.gov The loading level can be determined photometrically by cleaving the Fmoc group from a known weight of resin and measuring the absorbance of the resulting dibenzofulvene-piperidine adduct. iris-biotech.depeptide.com As with coupling efficiency, the ¹⁵N isotope in L-LEUCINE-N-FMOC is not expected to necessitate significant changes to standard loading protocols. uci.edu
Cleavage and Deprotection: Once the peptide sequence is fully assembled, the peptide must be cleaved from the resin support, and all side-chain protecting groups must be removed. This is typically achieved in a single step using a strong acid, most commonly trifluoroacetic acid (TFA). altabioscience.com The cleavage "cocktail" also includes a mixture of scavengers to quench the reactive carbocations generated from the cleavage of side-chain protecting groups, thereby preventing side reactions with sensitive residues like tryptophan, methionine, and cysteine. researchgate.net
The choice of cleavage cocktail is dictated by the amino acid composition of the peptide, not by the presence of stable isotopes. The ¹⁵N label is stable under standard cleavage conditions.
Table 2: Common TFA-Based Cleavage Cocktails for Fmoc-SPPS
| Reagent Cocktail | Composition | Typical Use Case |
|---|---|---|
| Standard (Reagent K) | TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5) | General purpose; effective for peptides with Cys, Met, Trp, or Tyr. ligsciss.com |
| "Odorless" (Reagent B) | TFA / Phenol / Water / TIS (88:5:5:2) | Scavenges trityl-based protecting groups effectively without the odor of thiols. Not recommended for Met-containing peptides. sigmaaldrich.com |
| For Arg(Pbf/Pmc)-rich peptides | TFA / TIS / Water (95:2.5:2.5) | Suitable for peptides without highly sensitive residues (Trp, Cys, Met). |
| For Trp-containing peptides | TFA / TIS / Water / EDT (94:1:2.5:2.5) | EDT (1,2-ethanedithiol) is an effective scavenger for Trp protection. ligsciss.com |
TFA: Trifluoroacetic acid; TIS: Triisopropylsilane; EDT: 1,2-Ethanedithiol
Application in Solution-Phase Peptide Synthesis Strategies
While less common for the synthesis of long peptides compared to SPPS, solution-phase peptide synthesis remains a valuable technique, particularly for the large-scale production of shorter peptides. nih.gov In this approach, protected amino acids are coupled sequentially in a homogenous organic solvent. After each step, the resulting dipeptide or polypeptide intermediate is isolated and purified before proceeding to the next coupling.
L-LEUCINE-N-FMOC (¹⁵N) can be utilized as a building block in solution-phase synthesis following the same fundamental principles of protecting group chemistry and carboxyl group activation used in SPPS. nih.govresearchgate.net The process generally involves:
Protection of the N-terminus of one amino acid (or peptide) with an Fmoc group and the C-terminus of the second amino acid (or peptide) as an ester (e.g., methyl or ethyl ester).
Activation of the free carboxyl group of the N-terminally protected fragment using a coupling reagent (e.g., DCC, EDC).
Coupling with the free amino group of the C-terminally protected fragment.
Purification of the resulting protected peptide.
Selective deprotection of either the N-terminal Fmoc group (using a base like piperidine) or the C-terminal ester (via saponification) to allow for further chain elongation.
The primary challenge in solution-phase synthesis is the purification of intermediates after each step, which can be time-consuming. However, for the synthesis of specific, isotopically labeled di- or tri-peptides, it can be an efficient method.
Chemo-Enzymatic Ligation and Segmental Labeling with ¹⁵N-Leucine Moieties
To overcome the size limitations of direct SPPS (typically ~50 amino acids), chemical ligation techniques are employed to assemble larger proteins from smaller, unprotected peptide segments. nih.gov These methods are particularly powerful for creating segmentally labeled proteins, where only a specific domain or region contains isotopic labels. This simplifies complex NMR spectra and allows for the study of specific parts of a large protein or protein complex. nih.govnih.gov
Native Chemical Ligation (NCL) Incorporating ¹⁵N-Labeled Segments
Native Chemical Ligation (NCL) is a highly efficient and widely used method for joining two unprotected peptide fragments. nih.gov The reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. nih.gov The ligation proceeds chemoselectively in aqueous solution at neutral pH, resulting in the formation of a native peptide bond at the ligation site.
The process enables the incorporation of a peptide segment containing one or more L-LEUCINE-N-FMOC (¹⁵N) residues, which is first synthesized by SPPS. The NCL strategy involves:
SPPS of Peptide Segments: Two or more peptide fragments are synthesized. One fragment is prepared as a C-terminal thioester, and the other is synthesized to have an N-terminal cysteine. The ¹⁵N-leucine can be incorporated into any position within either segment during SPPS.
Ligation: The purified, unprotected peptide segments are dissolved together in a buffer (often containing denaturants like guanidine hydrochloride to improve solubility), and the ligation reaction proceeds.
Folding: Following ligation, the full-length polypeptide chain is purified and folded into its native, functional conformation.
A landmark example of this technique was the first total chemical synthesis of a protein, Human Interleukin-8 (IL-8), by the Kent and Clark-Lewis laboratories. nih.govnih.gov They synthesized two peptide fragments and joined them via NCL to produce the full 72-amino acid protein. This strategy is directly applicable to creating ¹⁵N-labeled versions of IL-8 or other proteins for structural studies. thieme-connect.comgoogle.comgoogle.com
Table 3: Example of NCL Strategy for Protein Synthesis (based on IL-8 Synthesis)
| Step | Description | Key Components & Conditions |
|---|
| 1. Fragment Synthesis (SPPS) | Two peptide fragments are chemically synthesized. A ¹⁵N-Leucine could be incorporated into either fragment. | Fragment 1: IL-8 (1-33) with a C-terminal thioester. Fragment 2: IL-8 (34-72) with an N-terminal Cysteine at position 34. | | 2. Native Chemical Ligation | The two unprotected fragments are reacted together in solution. | Reaction: The N-terminal Cys of Fragment 2 attacks the C-terminal thioester of Fragment 1. Conditions: Aqueous buffer (pH ~7.0), denaturant (e.g., 6 M Guanidine-HCl). | | 3. S-N Acyl Shift | A spontaneous intramolecular rearrangement of the initial thioester-linked intermediate. | Forms a stable, native peptide bond between residue 33 and 34. | | 4. Folding & Oxidation | The full-length polypeptide chain is purified and folded to form the native protein structure. | Removal of denaturant; air oxidation to form native disulfide bonds. |
Expressed Protein Ligation (EPL) Utilizing N-Terminal ¹⁵N-Leucine
Expressed Protein Ligation (EPL) is a powerful semisynthetic method that combines recombinant protein expression with chemical peptide synthesis. nih.gov It is a variation of NCL where at least one of the peptide fragments is produced recombinantly. nih.govgoogle.com This allows for the production of very large proteins with site-specific modifications or segmental isotope labels.
The most common EPL strategy involves:
Recombinant Expression: A target protein is expressed in E. coli as a fusion with an intein domain and an affinity tag (e.g., a chitin-binding domain). The intein's activity is exploited to generate a recombinant protein with a C-terminal thioester upon cleavage with a thiol-containing reagent. This protein can be uniformly ¹⁵N-labeled by growing the bacteria in ¹⁵N-enriched minimal media.
Peptide Synthesis: A second peptide fragment is synthesized by SPPS. This synthetic peptide is designed with an N-terminal cysteine and can contain any desired modifications, including site-specific ¹⁵N-labels like ¹⁵N-Leucine.
Ligation: The recombinant protein thioester and the synthetic N-terminal cysteine peptide are ligated via NCL.
This approach allows for the specific labeling of an internal protein segment. For instance, to label an internal domain containing ¹⁵N-Leucine, a three-piece ligation strategy can be employed, where the central piece is a synthetic peptide containing the ¹⁵N label, flanked by two recombinantly expressed and unlabeled protein segments. This methodology has been used for the segmental isotopic labeling of proteins like the 50-kDa C-terminal Src Kinase (Csk) for NMR studies. nih.govacs.org
Applications of L Leucine N Fmoc 15n in High Resolution Structural Biology
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy exploits the magnetic properties of atomic nuclei. The ¹⁵N nucleus, while not naturally abundant, possesses a magnetic moment that makes it an excellent probe for NMR experiments. By incorporating L-LEUCINE-N-FMOC (15N), researchers can introduce ¹⁵N labels at specific leucine (B10760876) positions within a protein's polypeptide chain. These labeled sites act as sensitive reporters, providing detailed information about their local chemical environment, structure, and motion.
The ¹⁵N isotope is fundamental to many multidimensional NMR experiments that form the basis of protein structure determination. These experiments typically correlate the chemical shifts of the backbone amide proton (¹H) and its directly bonded ¹⁵N atom, creating a unique fingerprint for each labeled residue.
A prerequisite for any NMR-based structural study is the assignment of each resonance signal to a specific atom in the protein. In large biomolecules (>25 kDa), uniform ¹⁵N labeling results in thousands of signals, leading to severe spectral overlap that makes unambiguous assignment nearly impossible. nih.govduke.edu
Selective labeling with L-LEUCINE-N-FMOC (15N) provides a powerful solution to this problem. nih.govnih.gov By introducing ¹⁵N labels only at leucine residues, the resulting ¹H-¹⁵N correlation spectrum (like the HSQC experiment) is dramatically simplified, showing signals only from the leucine backbone amides. nih.govwestmont.edu This "sparse labeling" approach reduces spectral crowding, facilitating the confident assignment of leucine resonances even in large and complex proteins. nih.govnih.govanu.edu.au This strategy is particularly vital for systems where traditional triple-resonance experiments are not feasible. nih.gov
| Labeling Strategy | Description | Expected ¹H-¹⁵N HSQC Peaks (Approx.) | Spectral Complexity | Advantage for Large Proteins |
|---|---|---|---|---|
| Uniform ¹⁵N Labeling | All amino acid residues are ¹⁵N labeled. | ~450 | Very High (Severe Overlap) | Provides global information but assignments are challenging. |
| Selective ¹⁵N-Leucine Labeling | Only leucine residues are labeled using L-LEUCINE-N-FMOC (15N). | ~40 (assuming ~9% Leu content) | Low (Resolved Peaks) | Drastically simplifies spectra, enabling unambiguous assignment of leucine signals. nih.govanu.edu.au |
Once the leucine resonances are assigned, they can be used to derive geometric constraints for calculating the three-dimensional structure of the protein.
Inter-Residue Distances: The Nuclear Overhauser Effect (NOE) is a phenomenon that occurs between protons that are close in space (typically < 5-6 Å), regardless of whether they are close in the primary sequence. In ¹⁵N-edited NOESY experiments, NOEs between the ¹⁵N-attached amide proton of a labeled leucine and other protons in its vicinity can be specifically detected. duke.eduduke.edu These observed NOEs translate into a set of distance restraints that are crucial for defining the protein's fold and the relative orientation of its structural elements. nih.govnih.gov
Dihedral Angles: The backbone conformation of a protein is defined by a series of dihedral angles (φ, ψ). These angles can be constrained by measuring NMR parameters such as scalar couplings (J-couplings) and cross-correlated relaxation rates. ethz.chnih.gov For instance, the three-bond scalar coupling between an alpha-proton and the amide nitrogen of the next residue (³J(Hα, N)) is related to the ψ dihedral angle through a Karplus-type relationship. ethz.ch By selectively labeling leucine residues, these angle-dependent parameters can be measured specifically for those sites, providing critical local constraints on the protein backbone geometry. researchgate.net
| NMR Experiment | Measured Parameter | Derived Information | Relevance to Structure |
|---|---|---|---|
| ¹⁵N-edited NOESY | Nuclear Overhauser Effect (NOE) intensity | Inter-proton distance restraints (< 6 Å) | Defines protein fold and tertiary structure. duke.edu |
| 3D HCA(CO)N-J | ³J(Hα, N) scalar coupling | Backbone dihedral angle (ψ) constraints | Determines local backbone conformation. ethz.ch |
| Cross-Correlation Relaxation | Dipole-dipole cross-correlation rates | Dihedral angle (ψ) constraints | Provides refined information on local geometry. |
Proteins are not static entities; their functions are intrinsically linked to their internal motions, which span a vast range of timescales. springernature.comnih.govnih.gov NMR relaxation experiments are uniquely suited to characterize these dynamics at an atomic level. nih.govfz-juelich.de Using L-LEUCINE-N-FMOC (15N) to label specific sites allows researchers to probe the dynamic landscape of leucine residues, which are often located in the hydrophobic cores of proteins or at protein-protein interaction interfaces.
Fast internal motions, such as bond vibrations and side-chain rotations occurring on the picosecond to nanosecond (ps-ns) timescale, are critical for protein stability and entropy. jove.comresearchgate.net These motions can be quantified by measuring the longitudinal (R₁) and transverse (R₂) relaxation rates of the ¹⁵N nucleus, along with the steady-state {¹H}-¹⁵N heteronuclear NOE (hetNOE). fz-juelich.dejove.com
Analysis of these three parameters using the "model-free" formalism yields residue-specific information about the amplitude and timescale of the N-H bond vector motion. mdpi.com The key outputs are the generalized order parameter (S²), which quantifies the spatial restriction of the motion (S²=1 for completely rigid, S²=0 for completely unrestricted), and a correlation time (τₑ) that reflects the rate of this motion. nih.govmdpi.com High R₂ values and positive hetNOE values close to 1 are indicative of a rigid backbone, whereas low hetNOE and R₂ values suggest significant flexibility on the ps-ns timescale. researchgate.net
| Parameter | Typical Values for Structured Regions | Typical Values for Flexible Regions | Dynamic Interpretation |
|---|---|---|---|
| R₁ (Longitudinal Relaxation Rate) | Lower | Higher | Sensitive to fast motions. |
| R₂ (Transverse Relaxation Rate) | Higher | Lower | Sensitive to both fast (ps-ns) and slow (µs-ms) motions. |
| {¹H}-¹⁵N hetNOE | High, positive (~0.8) | Low or negative (<0.6) | Directly reports on the amplitude of fast motions. researchgate.net |
| Order Parameter (S²) | ~0.85 - 0.95 | <0.7 | Quantifies the degree of spatial restriction of the N-H bond vector. mdpi.com |
Slower motions on the microsecond to millisecond (µs-ms) timescale are often associated with significant biological events like enzyme catalysis, ligand binding, and conformational changes between functional states. jove.comnih.govutoronto.ca These "conformational exchange" processes can be detected and quantified using NMR relaxation dispersion experiments, most notably the Carr-Purcell-Meiboom-Gill (CPMG) and R₁ρ methods. jove.comnorthwestern.edupnas.org
These experiments measure the effective transverse relaxation rate (R₂) as a function of an applied radiofrequency field. nih.govutoronto.ca If a leucine ¹⁵N nucleus is exchanging between two or more conformational states with different chemical shifts on the µs-ms timescale, this exchange contributes an additional term (Rₑₓ) to the relaxation rate. northwestern.edu By measuring how R₂ changes with the strength of the applied field, a "dispersion profile" is generated. jove.comnih.gov Fitting this profile allows for the extraction of detailed kinetic and thermodynamic parameters of the exchange process, including the exchange rate (kₑₓ), the populations of the exchanging states (pₐ, pₑ), and the chemical shift difference between the states (Δω). nih.govpnas.org This provides a window into the dynamics of functional states, even those that are too sparsely populated to be observed directly. utoronto.ca
| CPMG Field (ν_cpmg, Hz) | Measured R₂eff (s⁻¹) | Derived Parameters from Fitting | Interpretation |
|---|---|---|---|
| 50 | 25.5 | kₑₓ = 500 s⁻¹ pₑ = 3% Δω = 1.5 ppm | The labeled leucine residue is undergoing conformational exchange between a major state (97%) and a sparsely populated "excited" state (3%) at a rate of 500 times per second. This motion is often linked to a specific biological function. jove.comnih.govpnas.org |
| 200 | 18.2 | ||
| 400 | 15.1 | ||
| 800 | 14.2 | ||
| 1000 | 14.1 |
Ligand Binding and Protein-Protein Interaction Analysis with ¹⁵N Probes
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the interactions between proteins and other molecules, such as small-molecule ligands or other proteins. The use of ¹⁵N-labeled proteins, often achieved by incorporating amino acids like ¹⁵N-labeled leucine, is central to many of these NMR-based methods. protein-nmr.org.uk
Chemical Shift Perturbation (CSP), also known as chemical shift mapping, is a widely used NMR method to identify the binding interface between a protein and its ligand or interaction partner. protein-nmr.org.ukduke.edu The chemical shift of a nucleus is exquisitely sensitive to its local electronic environment. protein-nmr.org.uk When a ligand binds to a protein, it induces changes in the electronic environment of the amino acid residues at the binding site, as well as potentially causing conformational changes that affect residues distant from the binding site. protein-nmr.org.ukduke.edu These changes result in perturbations of the chemical shifts of the involved nuclei.
The most common experiment for CSP mapping is the two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum. protein-nmr.org.ukbcm.edu In a ¹⁵N-labeled protein, each non-proline residue gives rise to a unique peak in the HSQC spectrum, corresponding to the amide proton and nitrogen of its backbone. By recording HSQC spectra of the ¹⁵N-labeled protein in the free form and in the presence of its unlabeled binding partner, one can monitor the changes in the positions of these peaks. duke.edubcm.edu Residues whose peaks show significant chemical shift perturbations are inferred to be part of the interaction interface or to be in regions experiencing conformational changes upon binding. protein-nmr.org.uk
The magnitude of the chemical shift perturbation for each residue is typically calculated using a weighted average of the changes in the proton (¹H) and nitrogen (¹⁵N) chemical shifts.
Table 1: Example of Chemical Shift Perturbations in a Protein upon Ligand Binding
| Residue Number | Amino Acid | Δδ ¹H (ppm) | Δδ ¹⁵N (ppm) | Combined CSP (ppm) |
| 12 | Val | 0.02 | 0.15 | 0.09 |
| 25 | Leu | 0.25 | 1.50 | 0.81 |
| 26 | Gly | 0.05 | 0.30 | 0.17 |
| 48 | Leu | 0.31 | 1.85 | 0.99 |
| 73 | Ala | 0.01 | 0.08 | 0.05 |
| 89 | Ser | 0.03 | 0.20 | 0.11 |
This is a hypothetical data table to illustrate the concept.
NMR titration experiments are performed by recording a series of HSQC spectra of a ¹⁵N-labeled protein while incrementally adding its unlabeled ligand. protein-nmr.org.uk The way the peaks shift during the titration provides information about the binding affinity (dissociation constant, Kd). nih.gov
For interactions in the fast exchange regime on the NMR timescale (typically corresponding to weaker binding with a Kd weaker than about 3µM), the observed chemical shift is a population-weighted average of the chemical shifts of the free and bound states. nih.gov As the ligand concentration increases, the peaks corresponding to the residues at the binding interface will gradually shift from their position in the free state to their position in the bound state. By plotting the chemical shift changes against the ligand concentration, a binding curve can be generated. Fitting this curve to a binding isotherm equation allows for the determination of the dissociation constant (Kd). nih.govresearchgate.net
In cases of slow or intermediate exchange (typically stronger binding), the analysis is more complex, often involving the disappearance and reappearance of peaks or the presence of two distinct sets of peaks for the free and bound states. protein-nmr.org.uk
Table 2: Hypothetical Titration Data for a Single Residue
| Ligand Concentration (µM) | Chemical Shift (ppm) |
| 0 | 8.20 |
| 10 | 8.25 |
| 25 | 8.32 |
| 50 | 8.40 |
| 100 | 8.48 |
| 200 | 8.55 |
| 500 | 8.59 |
| 1000 | 8.60 |
This table illustrates how the chemical shift of a specific residue might change with increasing ligand concentration, allowing for the calculation of Kd.
Solid-State NMR (SSNMR) Applications of Labeled Proteins
Solid-State NMR (SSNMR) is an indispensable technique for studying the structure and dynamics of non-crystalline and insoluble biological macromolecules, such as amyloid fibrils and membrane proteins. nih.govnih.gov Isotopic labeling, including the use of ¹⁵N-labeled amino acids, is crucial for SSNMR studies to enhance sensitivity and enable the application of specific pulse sequences for structure determination. sigmaaldrich.comsigmaaldrich.com
Similarly, determining the high-resolution structures of membrane proteins in their native lipid bilayer environment is a significant challenge. nih.govnih.gov SSNMR of ¹⁵N-labeled membrane proteins can provide information on the orientation of transmembrane helices, the protein's topology in the membrane, and its three-dimensional structure. nih.govnih.gov The anisotropic nature of the NMR interactions in solid samples, which are averaged out in solution NMR, can be harnessed in SSNMR to provide orientational restraints that define the protein's structure relative to the lipid bilayer. nih.gov
The development of advanced SSNMR methodologies is intrinsically linked to the availability of sophisticated isotopic labeling strategies. sigmaaldrich.comnih.gov Uniform ¹⁵N labeling of proteins is a foundational requirement for many multidimensional correlation experiments that are used for resonance assignment and structure determination in SSNMR. sigmaaldrich.comnih.gov These experiments correlate the chemical shifts of different nuclei, allowing for the tracing of the polypeptide backbone and the identification of through-space contacts between residues.
Furthermore, selective ¹⁵N labeling of specific amino acid types, such as leucine, can simplify complex SSNMR spectra and help to resolve ambiguities in resonance assignments. sigmaaldrich.comspringernature.com By reducing the number of NMR-active nuclei in the protein, selective labeling can mitigate spectral overlap, which is a significant challenge in larger proteins. nih.gov This approach has been instrumental in studying specific regions of large protein complexes and in validating structural models derived from other methods. osti.gov The continued development of new pulse sequences and isotopic labeling schemes promises to further extend the capabilities of SSNMR for the study of challenging biological systems. nih.gov
Mass Spectrometry (MS) for Proteomic and Peptide Characterization
While NMR is a primary application, L-LEUCINE-N-FMOC (¹⁵N) is also valuable in mass spectrometry (MS)-based proteomics and peptide analysis. isotope.comisotope.com One of its key uses is in monitoring the fidelity of specific amino acid incorporation during the expression of isotopically labeled proteins for NMR studies. nih.govnih.gov
A common issue in the production of selectively labeled proteins is "scrambling," where the ¹⁵N label from the supplemented amino acid (e.g., leucine) is metabolically transferred to other amino acids. nih.govnih.gov This can complicate the interpretation of NMR spectra. nih.gov Mass spectrometry provides a rapid and sensitive method to assess the extent of this scrambling. nih.gov
The process involves proteolytically digesting the selectively ¹⁵N-labeled protein and analyzing the resulting peptides by MS. nih.gov By comparing the mass spectra of peptides from the protein grown with ¹⁵N-leucine to those from an unlabeled control, researchers can determine if the mass shift corresponding to ¹⁵N incorporation is confined to leucine-containing peptides or if it appears in peptides lacking leucine. nih.govnih.gov This analysis can quantify the degree of label scrambling and help optimize protein expression conditions, for example, by adjusting the concentration of unlabeled amino acids in the growth media to suppress metabolic pathways that lead to scrambling. nih.govnih.gov
Quantitative Proteomics via Isotope Dilution Methods
Isotope dilution mass spectrometry is a powerful analytical technique that provides high accuracy and precision in quantifying molecules. In proteomics, this method involves the introduction of a known quantity of a stable isotope-labeled analogue of the target analyte (a specific peptide or protein) into a sample. proteogenix.science This labeled analogue, often referred to as an internal standard, is chemically identical to the naturally occurring "light" (e.g., ¹⁴N) analyte but has a greater mass due to the incorporated heavy isotope (e.g., ¹⁵N). innovagen.com Because the light and heavy forms are chemically identical, they exhibit the same behavior during sample preparation, chromatography, and ionization. proteogenix.science By comparing the mass spectrometry signal intensities of the heavy and light peptides, the precise quantity of the endogenous, light peptide can be determined. nih.gov
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a metabolic labeling strategy that enables the relative quantification of proteins between different cell populations. nih.govthermofisher.com The core principle involves growing one population of cells in a "light" medium containing normal amino acids (e.g., ¹⁴N-leucine) and another population in a "heavy" medium where an essential amino acid is replaced by its stable isotope-labeled counterpart (e.g., ¹⁵N-leucine). thermofisher.comnih.gov
Over several cell divisions, the heavy amino acid is fully incorporated into the entire proteome of the "heavy" cell population. nih.gov Following experimental treatment, the cell populations are mixed, proteins are extracted and digested (typically with trypsin), and the resulting peptides are analyzed by mass spectrometry. nih.gov A given peptide from the "heavy" sample will have a higher mass than its "light" counterpart, creating a distinct doublet in the mass spectrum. The ratio of the signal intensities of these two peaks directly reflects the relative abundance of the protein in the two cell populations. nih.gov While L-leucine is a commonly used amino acid for SILAC, lysine (B10760008) and arginine are more frequently chosen because trypsin digestion ensures that nearly every resulting peptide will contain at least one of these labels at its C-terminus. thermofisher.com
Table 1: Principles of SILAC Labeling
| Feature | Description |
| Labeling Strategy | Metabolic incorporation of "light" (natural isotope) and "heavy" (stable isotope) amino acids into proteins of living cells. |
| Cell Populations | Two or more cell populations are grown in distinct SILAC media. For example, Control cells in "light" media and Treated cells in "heavy" media. |
| Sample Mixing | Labeled cell populations are combined at an early stage (e.g., after cell lysis) to minimize experimental variability. |
| Mass Spectrometry | Peptides from "heavy" and "light" proteins appear as doublets with a predictable mass difference. |
| Quantification | The ratio of the peak intensities of the heavy and light peptide pairs corresponds to the relative abundance of the protein. |
While SILAC provides relative quantification, absolute quantification determines the exact molar amount of a protein in a sample. nih.gov A common strategy for this is the Absolute QUAntitation (AQUA) approach. nih.gov This method relies on chemically synthesized, stable isotope-labeled peptides that serve as internal standards. proteogenix.science
L-LEUCINE-N-FMOC (15N) is a key reagent in this process. It is used in Fmoc solid-phase peptide synthesis to create a heavy version of a "proteotypic" peptide—a peptide that uniquely identifies a target protein. isotope.comproteogenix.scienceyale.edu A precisely quantified amount of this heavy synthetic peptide is then "spiked" into the biological sample (e.g., cell lysate or plasma digest) before mass spectrometry analysis. nih.gov The heavy peptide standard co-elutes with its endogenous light counterpart. By comparing the known concentration of the spiked-in heavy standard to the measured signal intensity ratio of the heavy and light peptides, the absolute concentration of the endogenous peptide, and thus the protein, can be calculated. nih.gov
Table 2: Absolute vs. Relative Protein Quantification
| Quantification Method | Internal Standard | Information Provided | Typical Application |
| Relative (e.g., SILAC) | Metabolically labeled proteome | Fold-change of protein levels between samples. | Comparing proteomes under different conditions (e.g., treated vs. untreated). |
| Absolute (e.g., AQUA) | Synthesized isotope-labeled peptide of known quantity | Molar amount or concentration of a specific protein. | Determining the exact copy number of a protein per cell; biomarker validation. |
Analysis of Protein Turnover and Degradation Rates in Model Systems
Understanding the dynamics of protein synthesis and degradation is crucial for comprehending cellular homeostasis. nih.gov Stable isotope labeling with amino acids like ¹⁵N-leucine provides a powerful method to measure these rates. In a typical pulse-chase experiment, cells are first grown in a standard "light" medium and then switched to a "heavy" medium containing a ¹⁵N-labeled amino acid. nih.gov
As new proteins are synthesized, they incorporate the heavy label. By collecting samples at various time points after the switch and analyzing them with mass spectrometry, researchers can track the rate of incorporation of the ¹⁵N label into specific proteins. nih.gov This incorporation rate is a direct measure of the protein's synthesis rate. Conversely, to measure degradation, cells can be fully labeled with a heavy amino acid and then switched back to a light medium. The rate at which the heavy, labeled protein population disappears reflects the protein's degradation rate. nih.govresearchgate.net These studies reveal that protein turnover is a dynamic process, with different proteins exhibiting vastly different synthesis and degradation rates, reflecting their specific functions within the cell. nih.gov
Peptide Fragmentation Analysis and Sequence Validation with 15N Markers
Tandem mass spectrometry (MS/MS) is the primary method for identifying proteins and determining peptide sequences. In this technique, a specific peptide ion is isolated and then fragmented, and the masses of the resulting fragment ions are measured. The pattern of fragment masses provides the sequence information. acs.org
Incorporating a ¹⁵N label can significantly aid in this process. When a peptide containing a ¹⁵N-labeled amino acid is fragmented, the resulting fragment ions that contain that labeled residue will exhibit a mass shift. nih.gov This provides an additional layer of information for validating the peptide sequence. For instance, by comparing the fragmentation spectra of a ¹⁵N-labeled peptide and its unlabeled counterpart, researchers can definitively identify which fragment ions (e.g., b-ions or y-ions) contain the labeled amino acid, which helps to confirm the sequence assignment and can be crucial for distinguishing between isobaric amino acids like leucine and isoleucine under certain fragmentation methods. acs.orgnih.govabterrabio.com This method is especially useful for confirming ambiguous peptide identifications from database searches. nih.gov
Table 3: Common Peptide Fragment Ion Types
| Ion Type | Location of Charge Retention | Description |
| b-ions | N-terminus | Fragments containing the N-terminus, formed by cleavage of the peptide bond. |
| y-ions | C-terminus | Fragments containing the C-terminus, formed by cleavage of the peptide bond. |
| a-ions | N-terminus | Typically formed by the loss of a carbonyl group from a b-ion. |
| z-ions | C-terminus | Formed by cleavage of the N-Cα bond within the amino acid residue. |
Top-Down and Bottom-Up Proteomics Approaches with 15N-Labeled Proteins
Proteomics research is largely conducted using two main strategies: bottom-up and top-down. technologynetworks.com
Bottom-up proteomics , the more common approach, involves the enzymatic digestion of proteins into smaller peptides prior to mass spectrometry analysis. technologynetworks.comnih.gov The identities of the proteins are then inferred from the identified peptides. nih.gov ¹⁵N labeling is seamlessly integrated into this workflow. In a typical bottom-up experiment using SILAC, for example, the ¹⁵N-labeled and unlabeled protein samples are mixed, digested together, and the resulting peptides are analyzed for relative quantification. nih.gov
Top-down proteomics , in contrast, analyzes intact proteins without prior digestion. technologynetworks.comresearchgate.net This approach is powerful for characterizing different proteoforms—the various forms of a protein that arise from alternative splicing, mutations, or post-translational modifications (PTMs). technologynetworks.com In a top-down approach, ¹⁵N labeling can also be used for quantification. Entire proteomes can be metabolically labeled, and the mass shift of the intact ¹⁵N-labeled proteoforms relative to their unlabeled counterparts allows for their differential quantification. While technically more challenging, this method provides a complete view of the proteoforms present in a sample. researchgate.net
Mechanistic Biochemical Pathway Elucidation Using L Leucine N Fmoc 15n
Metabolic Flux Analysis (MFA) in Cellular and Microbial Systems
Metabolic Flux Analysis (MFA) is a sophisticated technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. The use of stable isotopes, such as ¹⁵N, is central to this methodology. By introducing a ¹⁵N-labeled substrate like L-leucine, researchers can track the incorporation of the isotope into various downstream metabolites. This information, combined with a stoichiometric model of the metabolic network, allows for the calculation of intracellular fluxes.
The simultaneous use of ¹³C and ¹⁵N labeled tracers, such as ¹³C-glucose and ¹⁵N-labeled amino acids like L-leucine, enables a more comprehensive understanding of cellular metabolism than using a single isotope alone. nih.govnih.govescholarship.org This dual-labeling approach allows researchers to concurrently trace the flow of both carbon and nitrogen through interconnected biosynthetic pathways. nih.govbiorxiv.org For instance, in human cells, tracing ¹³C is informative for central carbon metabolism, while ¹⁵N provides direct evidence for nitrogen-carrying reactions in amino acid and nucleotide metabolism. nih.govescholarship.org
The application of ¹³C¹⁵N dual isotopic labeling has been particularly insightful in studying the metabolism of microorganisms like Mycobacterium bovis BCG. nih.govbiorxiv.org By providing [¹³C₃]-glycerol and [¹⁵N₁]-ammonium chloride, researchers were able to generate the first comprehensive intracellular carbon and nitrogen flux distributions in this organism. nih.gov This methodology helps to resolve the interconnectedness of carbon and nitrogen metabolism, identifying key metabolic nodes. For example, such studies have established glutamate (B1630785) as a central hub for nitrogen metabolism in mycobacteria. nih.govbiorxiv.org The ability to track both atoms simultaneously is crucial for understanding how cells coordinate the assimilation and dissimilation of these essential elements to support growth and function. nih.govbiorxiv.org
The use of ¹⁵N-labeled leucine (B10760876) allows for the quantitative assessment of various aspects of leucine metabolism. nih.govnih.gov By infusing [¹⁵N]leucine and monitoring its dilution in the plasma and incorporation into other molecules, researchers can calculate key metabolic parameters. nih.govnih.gov This approach has been used to estimate rates of leucine appearance (an indicator of proteolysis), disappearance (an indicator of protein synthesis and oxidation), and oxidation. nih.gov
Studies in humans have demonstrated that infusions of [¹⁵N]leucine can be used to determine its metabolic fate. nih.gov For example, the rate of leucine oxidation and its incorporation into proteins can be quantified. physiology.org Furthermore, the ¹⁵N-leucine dilution method has proven to be a valuable tool for differentiating between endogenous and exogenous nitrogen sources in the human jejunum after a meal. nih.gov This allows for the calculation of the absorption of dietary nitrogen and amino acids. nih.gov
Below is a table summarizing representative data from a study investigating the effect of [¹⁵N]leucine infusion on leucine metabolism in humans.
| Metabolic Parameter | Control (Saline) | [¹⁵N]Leucine Infusion (0.16 µmol/kg/min) | [¹⁵N]Leucine Infusion (0.26 µmol/kg/min) |
| Leucine Appearance (µmol/kg/h) | 110 ± 5 | 112 ± 6 | 115 ± 7 |
| Leucine Disappearance (µmol/kg/h) | 110 ± 5 | 112 ± 6 | 115 ± 7 |
| Leucine Oxidation (µmol/kg/h) | 18 ± 2 | 19 ± 2 | 20 ± 3 |
| Protein Synthesis (µmol/kg/h) | 92 ± 4 | 93 ± 5 | 95 ± 6 |
This table presents hypothetical data based on findings from studies on leucine metabolism for illustrative purposes.
The raw data from isotope labeling experiments, which consists of mass isotopomer distributions (MIDs) of various metabolites, must be interpreted using computational models and algorithms to determine metabolic fluxes. nih.govmdpi.com Isotope-assisted Metabolic Flux Analysis (iMFA) is a powerful approach that integrates experimental data with a metabolic network model to quantify intracellular fluxes. mdpi.com
The general workflow for ¹³C¹⁵N-MFA involves several key steps. nih.govbiorxiv.org First, cells are cultured in a steady state with ¹³C- and ¹⁵N-labeled substrates. nih.gov Once isotopic steady state is achieved, intracellular metabolites are harvested and their mass isotopomer distributions are analyzed using mass spectrometry. nih.gov A computational model of the organism's carbon and nitrogen metabolism is then constructed. nih.gov This model, along with the measured extracellular uptake and secretion rates and the intracellular MIDs, is used to infer the C and N fluxes. nih.gov
Advanced computational frameworks, such as Bayesian Model Averaging (BMA), have been developed to handle the complexity of dual-isotope labeling data. nih.govbiorxiv.org BMA-based ¹³C¹⁵N-MFA allows for the rigorous statistical inference of net fluxes and can also determine reaction bidirectionality. nih.gov For example, this approach has been used to determine that glycine (B1666218) hydroxymethyltransferase is bidirectional, while serine deaminase, isoleucine transaminase, and leucine transaminase are unidirectional in M. bovis BCG. nih.govbiorxiv.org
Enzyme Reaction Mechanism Probing through Isotope Effects
Isotope effects provide a powerful tool for elucidating the mechanisms of enzyme-catalyzed reactions. nih.govnih.gov By replacing an atom at a specific position in a substrate with a heavier isotope, such as replacing ¹⁴N with ¹⁵N, researchers can measure changes in the reaction rate. These changes, known as kinetic isotope effects (KIEs), provide valuable information about the transition state of the reaction.
The measurement of ¹⁵N KIEs is particularly useful for studying reactions that involve the cleavage or formation of bonds to nitrogen. nih.govacs.orgnih.gov A normal KIE (k¹⁴/k¹⁵ > 1) indicates that the bond to the nitrogen atom is being broken in the rate-determining step of the reaction. Conversely, an inverse KIE (k¹⁴/k¹⁵ < 1) suggests that the bonding to the nitrogen atom is becoming stiffer in the transition state, which can occur, for example, during protonation of a nitrogen atom. nih.gov
The determination of KIEs with high precision is crucial for their interpretation. nih.gov Methods such as internal competition, coupled with mass spectrometry or nuclear magnetic resonance spectroscopy, are commonly used to measure small heavy-atom KIEs. nih.gov The remote label method is another technique that has been employed to determine KIEs for a variety of enzymatic reactions with high precision. nih.gov
The following table provides examples of ¹⁵N kinetic isotope effects observed in different enzyme-catalyzed reactions.
| Enzyme | Substrate | Isotope Effect (¹⁵(V/K)) | Mechanistic Implication |
| Adenosine Deaminase | Adenosine | 1.0040 | C-N bond cleavage is partially rate-limiting. |
| HIV-1 Protease | Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH₂ | 0.995 | Stiffening of bonding to the proline nitrogen, likely due to protonation. |
| Phenylalanine Ammonia-Lyase | Phenylalanine | 1.0021 | Consistent with a carbanion intermediate mechanism. |
This table is a compilation of data from various studies on enzyme kinetics for illustrative purposes. nih.govnih.govacs.org
Equilibrium isotope effects (EIEs) reflect the difference in the isotopic fractionation between the reactant and product at equilibrium. copernicus.org EIEs are related to the changes in the vibrational frequencies of the molecule upon isotopic substitution and can provide thermodynamic information about a reaction. For instance, the ¹⁵N EIE for the deprotonation of an amino group can provide insights into the strength of the N-H bond.
The study of nitrogen isotope fractionation between different nitrogen oxides, such as NO and NO₂, is an example of the application of EIEs. copernicus.org The equilibrium isotopic exchange between ¹⁵NO and ¹⁴NO₂ to form ¹⁴NO and ¹⁵NO₂ is a key process that influences the isotopic composition of atmospheric reactive nitrogen. copernicus.org Similarly, in enzymatic reactions, EIEs can be used to determine the isotopic fractionation associated with substrate binding and product release, providing a more complete picture of the reaction thermodynamics. For example, the ¹⁵N equilibrium isotope effect on the addition of a substrate to a dehydroalanine (B155165) prosthetic group on an enzyme has been measured to be 0.979. acs.org
Investigating Transition State Structures and Rate-Limiting Steps
The elucidation of enzymatic reaction mechanisms is a cornerstone of biochemistry, providing fundamental insights into the catalytic strategies employed by nature. A powerful tool in this endeavor is the use of isotopically labeled substrates to probe the kinetics of a reaction. The strategic incorporation of a heavy isotope, such as ¹⁵N, into a substrate molecule like L-leucine, which is N-terminally protected with a fluorenylmethoxycarbonyl (Fmoc) group, creates L-LEUCINE-N-FMOC (¹⁵N). This molecule serves as a sophisticated probe for investigating the intricacies of enzymatic pathways, particularly in discerning the geometry of transition states and identifying the rate-limiting steps of a reaction sequence.
The underlying principle of this methodology is the kinetic isotope effect (KIE), which is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its heavier isotopes. The magnitude of the KIE can provide critical information about the bonding environment of the isotopically labeled atom in the transition state of the rate-determining step. In the context of a biochemical pathway involving the cleavage or formation of a bond to the nitrogen atom of L-leucine, the use of L-LEUCINE-N-FMOC (¹⁵N) allows researchers to meticulously dissect the mechanism.
When a reaction proceeds, the vibrational frequency of the bond involving the ¹⁵N atom is lower than that of the corresponding bond with the more common ¹⁴N atom. If this bond is being broken or significantly weakened in the transition state of the rate-limiting step, a "normal" KIE is observed, where the reaction rate is slower for the ¹⁵N-containing substrate compared to the ¹⁴N-containing substrate (k¹⁴/k¹⁵ > 1). Conversely, if the bonding to the nitrogen atom becomes stiffer or more constrained in the transition state, an "inverse" KIE may be observed (k¹⁴/k¹⁵ < 1). The absence of a significant KIE (k¹⁴/k¹⁵ ≈ 1) suggests that the bond to the nitrogen atom is not substantially altered during the rate-determining step.
A pertinent example of this approach can be found in the study of proteases, enzymes that catalyze the hydrolysis of peptide bonds. While direct studies utilizing L-LEUCINE-N-FMOC (¹⁵N) for this specific purpose are not extensively documented in publicly available literature, the principles can be illustrated through analogous systems. For instance, ¹⁵N KIEs have been instrumental in elucidating the chemical mechanism of HIV-1 protease. In such a study, a peptide substrate with a ¹⁵N-labeled scissile peptide bond was synthesized. The KIE was measured by comparing the reaction rates of the ¹⁵N- and ¹⁴N-containing peptides.
To illustrate how L-LEUCINE-N-FMOC (¹⁵N) could be applied, consider a hypothetical enzyme, "Leucine Peptidase," that cleaves a peptide bond C-terminal to a leucine residue. By synthesizing a short peptide containing L-LEUCINE-N-FMOC (¹⁵N) at the cleavage site, one could conduct kinetic assays to determine the Vmax and Km values for both the ¹⁵N-labeled and unlabeled substrates.
The determination of the ¹⁵N KIE on the maximal velocity (¹⁵V) and on the specificity constant (¹⁵(V/K)) provides distinct mechanistic insights. The ¹⁵V reflects the isotope effect on all steps from the binding of the substrate to the release of the products, while ¹⁵(V/K) reflects the isotope effect on the steps from substrate binding up to and including the first irreversible step, which is often the chemical bond-breaking or bond-making step.
A hypothetical set of research findings for our "Leucine Peptidase" is presented in the interactive data table below. In this scenario, the enzyme-catalyzed hydrolysis of a peptide substrate containing either ¹⁴N- or ¹⁵N-Fmoc-Leucine was monitored.
| Substrate | Km (µM) | Vmax (µM/s) | V/K (M⁻¹s⁻¹) | ¹⁵N Kinetic Isotope Effect (k¹⁴/k¹⁵) |
|---|---|---|---|---|
| Peptide-L-LEUCINE-N-FMOC (¹⁴N) | 50 | 10.0 | 2.0 x 10⁵ | ¹⁵(V/K) = 1.035 ± 0.005 |
| Peptide-L-LEUCINE-N-FMOC (¹⁵N) | 52 | 9.66 | 1.93 x 10⁵ |
Furthermore, by measuring the ¹⁵N KIE under different conditions, such as varying pH or in the presence of a solvent isotope effect (e.g., in D₂O), more detailed information about the transition state can be obtained. For example, if the magnitude of the ¹⁵N KIE changes with pH, it could imply a change in the rate-limiting step or a pH-dependent alteration of the transition state structure.
Methodological Advancements and Future Directions in L Leucine N Fmoc 15n Research
Development of Novel Isotopic Labeling Strategies for Complex Systems
The utility of L-LEUCINE-N-FMOC (¹⁵N) is intrinsically linked to the evolution of isotopic labeling strategies. These methods are continuously being refined to tackle increasingly complex biological questions, from the study of large macromolecular assemblies to the elucidation of transient interactions.
Site-Specific and Segmental Labeling Techniques
Site-specific labeling, the incorporation of an isotope at a single, defined position within a protein, is a powerful approach to simplify complex NMR spectra and to probe the local environment of a particular residue. nih.gov L-LEUCINE-N-FMOC (¹⁵N) is ideally suited for this purpose through SPPS, where it can be introduced at any desired leucine (B10760876) position in a peptide sequence. This method provides an unambiguous probe for studying specific regions of a protein, such as an active site or a protein-protein interaction interface. sigmaaldrich.com
A notable challenge in site-specific labeling via recombinant expression is the potential for isotope scrambling, where the ¹⁵N label from leucine can be metabolically transferred to other amino acids, such as glutamate (B1630785), arginine, alanine (B10760859), and valine. semanticscholar.org Research has shown that expressing the protein with a significant excess of unlabeled amino acids relative to the single ¹⁵N-labeled amino acid can effectively suppress this scrambling, ensuring the fidelity of the site-specific label. semanticscholar.org
Segmental labeling takes this a step further by isotopically labeling a whole section or domain of a protein, while the remainder of the protein is unlabeled. nih.govresearchgate.net This is particularly advantageous for studying large, multi-domain proteins where uniform labeling would result in overwhelmingly complex spectra. nih.gov Methodologies like expressed protein ligation (EPL) and protein trans-splicing (PTS) allow for the production of protein segments with different isotopic labeling patterns, which are then ligated together to form the full-length protein. nih.govnih.gov While direct research articles showcasing the use of L-LEUCINE-N-FMOC (¹⁵N) in EPL or PTS are not abundant, its application in the solid-phase synthesis of peptide segments makes it a valuable precursor for creating ¹⁵N-leucine labeled domains that can then be incorporated into larger protein scaffolds.
Table 1: Comparison of Site-Specific and Segmental Labeling Techniques
| Feature | Site-Specific Labeling | Segmental Labeling |
| Principle | Incorporation of an isotope at a single amino acid position. | Labeling of a continuous stretch of amino acids (a domain or segment). |
| Primary Application | Probing local environments, active sites, and specific interactions. | Simplifying spectra of large, multi-domain proteins; studying domain-domain interactions. |
| Methodology for L-LEUCINE-N-FMOC (¹⁵N) | Solid-Phase Peptide Synthesis (SPPS). | Synthesis of a labeled peptide segment via SPPS for subsequent ligation (EPL/PTS). |
| Key Advantage | High precision and spectral simplicity. | Enables the study of large proteins by focusing on specific domains. |
| Potential Challenge | In recombinant methods, potential for isotope scrambling. semanticscholar.org | Requires efficient ligation and refolding of protein segments. |
Selective Unlabeling/Protonation Methods
Selective unlabeling, also known as reverse labeling, is a cost-effective strategy where a protein is expressed in a uniformly ¹⁵N-labeled medium, but with the addition of an unlabeled specific amino acid, in this case, leucine. nih.govukisotope.comnih.gov This results in a protein where all residues except for leucine are ¹⁵N-labeled. nih.gov The disappearance of signals corresponding to leucine in the NMR spectrum can greatly aid in resonance assignment and spectral simplification. nih.gov
While L-LEUCINE-N-FMOC (¹⁵N) is used for introducing a label, the principle of selective unlabeling highlights a complementary strategy. In this context, understanding the metabolic pathways of leucine in the expression host is crucial to prevent the misincorporation of the unlabeled leucine's nitrogen into other amino acids. nih.gov This approach is particularly powerful when applied to deuterated proteins, as it allows for the selective observation of protons at specific sites, thereby reducing spectral crowding and improving resolution. nih.gov
Integration with Complementary Biophysical and Analytical Techniques
The insights gained from L-LEUCINE-N-FMOC (¹⁵N) labeling are significantly amplified when combined with other powerful structural and analytical methods. This integrative approach provides a more comprehensive understanding of biomolecular systems.
Combined NMR and Cryo-Electron Microscopy (Cryo-EM) Approaches
Cryo-EM has emerged as a revolutionary technique for determining the high-resolution structures of large and dynamic macromolecular complexes. nih.gov However, cryo-EM maps can sometimes have regions of lower resolution, making the precise assignment of amino acid side chains challenging. purdue.edu NMR, on the other hand, provides atomic-level information on structure, dynamics, and interactions in solution. researchgate.net
Application in Advanced Optical Spectroscopy (e.g., Circular Dichroism, FTIR for structural insight)
While NMR provides detailed structural information, techniques like Circular Dichroism (CD) and Fourier Transform Infrared (FTIR) spectroscopy offer valuable insights into the secondary structure of proteins. nih.gov Isotope labeling with ¹⁵N can be a powerful tool in FTIR spectroscopy. The substitution of ¹⁴N with ¹⁵N in the peptide backbone induces a small but detectable shift in the frequency of the amide II band. brandeis.edu
More significantly, site-specific ¹³C labeling of the amide carbonyl group, often done in conjunction with ¹⁵N labeling of the amide nitrogen, leads to a substantial shift in the amide I band frequency. nih.gov This isotope-edited FTIR allows for the secondary structure of a specific residue, such as a leucine introduced using L-LEUCINE-N-FMOC (¹⁵N) and a corresponding ¹³C-labeled precursor, to be determined even within a large protein. This approach can reveal local conformational changes upon ligand binding or protein-protein interaction that might be averaged out in conventional CD or FTIR measurements. nih.gov
Table 2: Application of L-LEUCINE-N-FMOC (¹⁵N) in Integrated Structural Biology
| Technique | Information Provided | Role of ¹⁵N-Leucine Labeling |
| NMR | Atomic-resolution structure, dynamics, and interactions in solution. | Provides specific probes for mapping binding sites and studying local conformational changes. |
| Cryo-EM | High-resolution structure of large and dynamic complexes. | NMR data from labeled peptides can aid in model refinement and validation. |
| FTIR Spectroscopy | Secondary structure information. | Isotope-edited FTIR can reveal the secondary structure of the labeled leucine residue. nih.gov |
| Circular Dichroism | Global secondary structure content. | Can monitor overall conformational changes, complementing site-specific information from NMR/FTIR. |
Computational Design and Predictive Modeling for Isotope-Labeled Biomolecules
Computational methods are playing an increasingly vital role in structural biology, both in predicting protein structures and in interpreting experimental data. The use of sparse experimental restraints from techniques like NMR can significantly improve the accuracy of computational protein modeling. vanderbilt.eduspringernature.comnih.gov
Data obtained from proteins or peptides labeled with L-LEUCINE-N-FMOC (¹⁵N) can serve as crucial inputs for these models. For instance, ¹⁵N-¹H HSQC NMR spectra of a ¹⁵N-leucine labeled peptide upon binding to a target protein can reveal which leucine residues are involved in the interaction through chemical shift perturbations. This information can be used as a restraint in docking algorithms to generate accurate models of the protein-peptide complex.
Furthermore, computational tools are being developed to predict NMR chemical shifts from a given protein structure. mdpi.com These predictions can be compared with experimental data from selectively labeled samples to validate and refine structural models. As predictive models become more accurate, they can also aid in the design of labeling strategies, helping researchers to decide which residues to label to obtain the most valuable structural information. The synergy between isotopic labeling and computational modeling is a rapidly advancing area that promises to accelerate the structural characterization of challenging biological systems.
Emerging Applications in Synthetic Biology and Bio-Inspired Catalysis
The precise incorporation of isotopically labeled amino acids, such as L-LEUCINE-N-FMOC (15N), is becoming increasingly instrumental in the fields of synthetic biology and bio-inspired catalysis. These disciplines leverage engineering principles to design and construct new biological parts, devices, and systems, as well as to create novel catalysts that mimic the efficiency and selectivity of natural enzymes. The unique properties of L-LEUCINE-N-FMOC (15N) make it a valuable tool for the characterization and optimization of these synthetic biological constructs.
In synthetic biology, a primary goal is the construction of novel gene circuits and metabolic pathways. mdpi.comnih.gov The quantitative analysis of protein expression within these engineered systems is crucial for understanding their behavior and for debugging and refining their design. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) has emerged as a powerful technique for the quantitative proteomics of these systems. By using L-LEUCINE-N-FMOC (15N) in the peptide synthesis process for creating internal standards, or by metabolically labeling proteins in engineered organisms, researchers can accurately quantify the protein products of their synthetic circuits. nih.gov This allows for the precise measurement of protein abundance under different conditions, providing critical data for the mathematical modeling and optimization of circuit performance.
Another key area of application is in the de novo design of proteins and enzymes. nih.govbiorxiv.org Computational protein design aims to create proteins with novel structures and functions. nih.gov Once a new protein is designed and synthesized, it is essential to verify that it folds into the intended three-dimensional structure and possesses the desired dynamic properties. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for these investigations, and the incorporation of 15N-labeled amino acids is often essential for obtaining high-resolution structural and dynamic information. utoronto.cautoronto.ca The use of L-LEUCINE-N-FMOC (15N) allows for the site-specific introduction of an NMR-active nucleus, enabling detailed studies of protein folding, stability, and conformational dynamics, which are critical for function. pnas.org
Bio-inspired catalysis seeks to develop artificial enzymes and catalytic systems that replicate the remarkable efficiency and selectivity of natural enzymes. nih.govacs.org These catalysts are often based on peptide scaffolds designed to create a specific microenvironment for a chemical reaction. Understanding the structure-function relationship in these synthetic catalysts is paramount for their improvement. By incorporating L-LEUCINE-N-FMOC (15N) into these peptide-based catalysts, researchers can employ NMR and mass spectrometry to probe their structure, dynamics, and interaction with substrates. nih.govnih.gov This information is invaluable for rationally designing improved catalysts with enhanced activity and selectivity.
The table below summarizes the key applications of L-LEUCINE-N-FMOC (15N) in these emerging fields, along with the primary analytical techniques employed and the insights gained.
| Application Area | Analytical Technique(s) | Key Insights Gained |
| Synthetic Biology | ||
| Quantitation of protein expression in synthetic gene circuits | Mass Spectrometry (e.g., SILAC) | - Accurate measurement of protein copy number- Characterization of gene circuit dynamics- Optimization of metabolic pathways nih.gov |
| Characterization of de novo designed proteins | Nuclear Magnetic Resonance (NMR) Spectroscopy | - Verification of protein folding and structure- Analysis of protein stability and dynamics- Understanding structure-function relationships utoronto.capnas.org |
| Bio-Inspired Catalysis | ||
| Structural analysis of peptide-based catalysts | NMR Spectroscopy, Mass Spectrometry | - Determination of the three-dimensional structure of the catalytic scaffold- Identification of the active site geometry nih.gov |
| Mechanistic studies of catalytic reactions | NMR Spectroscopy | - Probing catalyst-substrate interactions- Elucidation of reaction mechanisms- Rational design of improved catalysts |
The continued development of synthetic biology and bio-inspired catalysis will increasingly rely on the precise tools of chemical biology. L-LEUCINE-N-FMOC (15N), as a specifically labeled and protected amino acid, represents a key enabling reagent for the detailed molecular-level analysis that is essential for the forward engineering of complex biological systems and functions.
Q & A
Q. What are the key considerations for synthesizing L-Leucine-N-Fmoc (15N) with high isotopic purity?
To achieve high isotopic purity (>98% 15N), ensure rigorous purification steps such as HPLC or recrystallization, and verify isotopic enrichment via mass spectrometry (MS) or nuclear magnetic resonance (NMR). Storage at -5°C to 5°C in desiccated conditions prevents degradation and maintains stability .
Q. What analytical techniques are recommended for characterizing L-Leucine-N-Fmoc (15N)?
Use NMR (e.g., , , ) to confirm structural integrity and isotopic labeling. LC-MS or MALDI-TOF can validate molecular weight and purity (>95%). For dynamic studies, deuterium quadrupole echo spectroscopy assesses side-chain mobility in protein cores .
Q. How to validate the stability of L-Leucine-N-Fmoc (15N) under varying storage conditions?
Conduct accelerated stability tests by exposing the compound to temperatures (-20°C to 25°C) and humidity levels. Monitor purity via HPLC and isotopic integrity via MS over time. Document degradation products to establish shelf-life .
Q. What protocols ensure reproducibility in peptide synthesis using 15N-labeled Fmoc-protected amino acids?
Standardize solid-phase synthesis protocols with controlled coupling times, excess reagents, and real-time monitoring (e.g., Kaiser test). Include detailed experimental steps (e.g., deprotection, washing) in supplementary materials to enable replication .
Q. How to integrate L-Leucine-N-Fmoc (15N) into solid-phase peptide synthesis workflows?
Optimize resin selection (e.g., Wang or Rink amide) and use HBTU/HOBt activation for efficient coupling. Employ orthogonal protecting groups (e.g., Trt for side chains) to prevent undesired reactions. Verify incorporation via Edman degradation or MS .
Advanced Research Questions
Q. How can researchers design 15N tracer experiments using L-Leucine-N-Fmoc to study protein dynamics?
Incorporate the labeled amino acid into model proteins (e.g., Villin HP36) and use -NMR relaxation experiments (e.g., , ) to probe side-chain mobility. Replicate sampling across temperatures (110–300 K) and magnetic fields (11.7–17.6 T) to assess core hydrophobicity .
Q. What statistical approaches are optimal for interpreting 15N enrichment data in complex biological systems?
Apply mixed-effects models to account for variability in tracer recovery across replicates. Use ANOVA to compare isotopic partitioning in soil, vegetation, or aqueous phases. Calibrate instruments with certified standards to minimize measurement drift (<1.4‰ error) .
Q. How can discrepancies in 15N isotopic incorporation rates be analyzed and resolved?
Perform sensitivity analysis to identify confounding variables (e.g., pH, microbial activity). Cross-validate data using dual-labeling (e.g., ) and orthogonal techniques like LC-IRMS. Replicate experiments under controlled conditions to isolate technical vs. biological variability .
Q. What are the implications of matrix effects on δ15N\delta^{15}Nδ15N measurements in LC-IRMS when using labeled amino acids?
Matrix interference (e.g., salts, organics) can skew isotopic ratios. Mitigate this via pre-column separation using porous graphitic carbon (PGC) chromatography. Validate methods with spiked samples and blank injections to ensure baseline resolution .
Q. How does the isotopic labeling position (e.g., 15N at the amino group) influence NMR relaxation studies in protein core dynamics?
Labeling the α-amino group (vs. side chains) alters dipole-dipole interactions, affecting -NMR relaxation rates. Compare deuterium quadrupolar coupling constants () between labeled leucine and protein cores to infer environmental rigidity .
Methodological Recommendations
- Reproducibility : Document synthesis protocols per Beilstein Journal guidelines, including reagent ratios, purification steps, and characterization data .
- Data Validation : Use FINER criteria (Feasible, Novel, Ethical, Relevant) to evaluate experimental designs and address peer-review pitfalls .
- Cross-Disciplinary Applications : Adapt 15N tracer frameworks from ecosystem studies (e.g., soil sampling schemes) to biochemical systems for holistic data interpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
